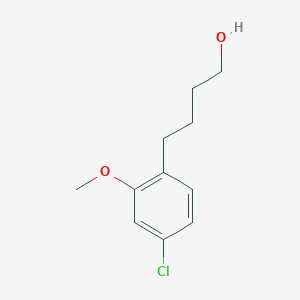

4-(4-Chloro-2-methoxy-phenyl)-butan-1-ol

Description

4-(4-Chloro-2-methoxy-phenyl)-butan-1-ol is a substituted butanol derivative featuring a phenyl ring with a chlorine atom at the para position and a methoxy group at the ortho position. Its molecular formula is C₁₁H₁₅ClO₂, with a molecular weight of 214.69 g/mol. The compound combines a hydroxyl-terminated butyl chain with an aromatic system modified by electron-withdrawing (Cl) and electron-donating (OCH₃) substituents.

Propriétés

Formule moléculaire |

C11H15ClO2 |

|---|---|

Poids moléculaire |

214.69 g/mol |

Nom IUPAC |

4-(4-chloro-2-methoxyphenyl)butan-1-ol |

InChI |

InChI=1S/C11H15ClO2/c1-14-11-8-10(12)6-5-9(11)4-2-3-7-13/h5-6,8,13H,2-4,7H2,1H3 |

Clé InChI |

JFLBQQAVQSOGHF-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=CC(=C1)Cl)CCCCO |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following compounds share structural similarities with 4-(4-Chloro-2-methoxy-phenyl)-butan-1-ol, differing primarily in substituents on the aromatic ring or the functional groups attached to the butanol backbone. Key comparisons are summarized in Table 1 and elaborated below.

4-(4-Chlorophenyl)sulfanylbutan-1-ol

- Structure: A butanol chain with a para-chlorophenylthio (-S-C₆H₄-Cl) group at the fourth carbon.

- Molecular Formula : C₁₀H₁₃ClOS .

- Key Differences : Replaces the methoxy-phenyl group with a sulfanyl-linked chlorophenyl group. The sulfur atom increases hydrophobicity and may alter metabolic stability compared to oxygen-based substituents.

4-(4-Methylphenyl)butan-1-ol

- Structure : Features a para-methylphenyl group instead of chloro-methoxy-phenyl.

- Molecular Formula : C₁₁H₁₆O .

- Key Differences : The methyl group is less polar than chlorine or methoxy, reducing solubility in polar solvents. This compound is highlighted for its utility as a research chemical in organic synthesis .

4-(n-Heptyloxy)butan-1-ol

- Structure: A butanol chain with a heptyloxy (-O-(CH₂)₆CH₃) group at the fourth carbon.

- Molecular Formula : C₁₁H₂₄O₂ .

- Key Differences: Lacks an aromatic ring but includes a long alkoxy chain. Demonstrates pheromone activity in beetles (e.g., Anoplophora chinensis), attracting both sexes in field assays. The alkoxy chain enhances volatility, critical for insect communication .

4-(Propan-2-ylamino)butan-1-ol

- Structure: Substitutes the aromatic group with an isopropylamino (-NH-CH(CH₃)₂) moiety.

- Molecular Formula: C₇H₁₇NO .

- Key Differences: The amino group introduces basicity and hydrogen-bonding capacity, enabling applications in asymmetric synthesis and plant growth regulation. It exhibits neuroprotective and anti-inflammatory properties in preclinical studies .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Pheromone vs. Pharmaceutical Utility: Alkoxy-substituted butanols (e.g., 4-(n-heptyloxy)butan-1-ol) prioritize volatility for pheromone activity, while aromatic substituents (e.g., chloro-methoxy-phenyl) may favor solubility and stability in drug design .

- Functional Group Impact: Amino-substituted butanols exhibit distinct reactivity (e.g., nucleophilic substitution) compared to aryl-substituted derivatives, broadening their utility in synthetic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.